

# Application Notes: MK-0752 Phase I Clinical Trials in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MK-0752  |           |
| Cat. No.:            | B1684586 | Get Quote |

These application notes provide a detailed overview of the dosage, safety, and experimental protocols from Phase I clinical trials of **MK-0752**, a gamma-secretase inhibitor, in patients with advanced solid tumors. The information is intended for researchers, scientists, and drug development professionals.

# **Mechanism of Action: Notch Signaling Inhibition**

MK-0752 is a potent, orally administered small molecule that inhibits the Notch signaling pathway.[1] Aberrant Notch signaling is implicated in the development and progression of numerous cancers by promoting cell proliferation, survival, and maintaining a population of tumor-initiating cells.[2][3] The pathway is activated when a Notch ligand binds to a Notch receptor, leading to two proteolytic cleavages. The second cleavage is performed by the γ-secretase enzyme complex. This releases the Notch Intracellular Domain (NICD), which then moves to the nucleus to activate the transcription of target genes like HES and MYC.[2][3] MK-0752 specifically targets and inhibits γ-secretase, thereby preventing the release of NICD and blocking downstream signaling.[2][4]





Click to download full resolution via product page

Caption: Mechanism of Notch pathway inhibition by MK-0752.



## **Phase I Clinical Trial Protocols**

A key open-label, dose-escalation Phase I study evaluated the safety, maximum-tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of **MK-0752** in 103 adult patients with advanced solid tumors.[2][5] The trial explored three different oral dosing schedules to establish a tolerable regimen with robust pathway inhibition.[2]

# **Patient Eligibility Criteria (General)**

- Inclusion: Patients with histologically confirmed metastatic or unresectable solid tumors refractory to standard therapy or for which no standard therapy exists. Adequate organ function (hematologic, renal, and hepatic) was typically required.
- Exclusion: Patients with significant comorbidities that would interfere with the study drug's evaluation. Prior treatment with a gamma-secretase inhibitor.

## **Dosing Schedules and Escalation**

**MK-0752** was administered orally in three distinct schedules.[2][6] Dose escalation followed a design based on the Simon et al. accelerated titration method for Schedule A and a standard 3+3 cohort design for Schedules B and C.[2]

- Schedule A: Continuous once-daily dosing.
- Schedule B: Intermittent dosing (3 days on, 4 days off) weekly.
- · Schedule C: Once-weekly dosing.





Click to download full resolution via product page

Caption: Generalized workflow for dose escalation in the MK-0752 Phase I trial.

# **Toxicity Assessment**



- Definition of Dose-Limiting Toxicity (DLT): DLTs were defined as specific drug-related adverse events occurring within the first 28-day cycle, graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE).
- Monitoring: Patients were monitored for adverse events throughout the study. The MTD was
  defined as the highest dose at which fewer than two of six patients experienced a DLT.[4]

# Pharmacokinetic (PK) Analysis Protocol

- Sample Collection: Plasma samples were collected at multiple time points pre- and postdose on specified days (e.g., Day 1 and Day 28) to determine the drug's concentration over time.[7]
- Analysis Method: Plasma concentrations of MK-0752 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][7]
- Parameters Calculated: Key PK parameters included Area Under the Curve (AUC),
   Maximum Plasma Concentration (Cmax), Time to Cmax (Tmax), and half-life (t1/2).[2][8]

# Pharmacodynamic (PD) Analysis Protocol

- Objective: To confirm that MK-0752 was engaging its target (γ-secretase) and inhibiting the Notch pathway at the tested dose levels.
- Method 1 (Hair Follicles): At higher dose levels, hair follicles were collected from patients.
   Gene expression analysis was performed to assess a gene signature associated with Notch inhibition.[2][5]
- Method 2 (Peripheral Blood Mononuclear Cells PBMCs): Blood samples were collected before and after treatment. PBMCs were isolated, and Western blot analysis was used to quantify the expression of cleaved NICD and downstream target proteins like HES1 and HES5.[9]
- Method 3 (Tumor Biopsies): In some studies, tumor biopsies were obtained before and during treatment to assess changes in Notch activity via immunohistochemical analysis of NICD.[7]





Click to download full resolution via product page

Caption: Workflow for pharmacodynamic (PD) assessment of Notch inhibition.

# Quantitative Data Summary

# Table 1: MK-0752 Dose Escalation and Patient Distribution

Data summarized from Krop et al., 2012.[2]



| Dosing Schedule            | Dose Level (mg) | No. of Patients |
|----------------------------|-----------------|-----------------|
| A: Continuous Daily        | 450             | 16              |
| 600                        | 5               |                 |
| B: Intermittent (3/7 days) | 450             | 12              |
| 600                        | 5               |                 |
| C: Once Weekly             | 600             | 8               |
| 900                        | 6               |                 |
| 1,200                      | 8               | _               |
| 1,500                      | 4               | _               |
| 1,800                      | 15              |                 |
| 2,400                      | 3               | _               |
| 3,200                      | 17              | _               |
| 4,200                      | 4               |                 |

Table 2: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD)



| Dosing Schedule            | MTD      | Common Drug-<br>Related Toxicities     | DLTs Observed                                                                      |
|----------------------------|----------|----------------------------------------|------------------------------------------------------------------------------------|
| A: Continuous Daily        | 450 mg   | Diarrhea, Nausea,<br>Fatigue           | Grade 3 diarrhea,<br>nausea, constipation,<br>abdominal cramping<br>(at 600 mg)[7] |
| B: Intermittent (3/7 days) | 450 mg   | Diarrhea, Nausea,<br>Vomiting, Fatigue | Grade 2/3 fatigue requiring dose reduction[7]                                      |
| C: Once Weekly             | 3,200 mg | Diarrhea, Nausea,<br>Vomiting, Fatigue | Generally well-<br>tolerated; toxicities<br>were less frequent<br>and severe[2][4] |

Note: The toxicity profile was found to be schedule-dependent, with continuous dosing being the least tolerated. Weekly dosing was selected as the preferred schedule for further development.[2][10]

# Table 3: Pharmacokinetic (PK) Parameters of MK-0752 (Day 1)

Data from Krop et al., 2012 and Deangelo et al., 2006.[2][7]

| Dosing<br>Schedule  | Dose (mg) | Стах (µМ) | Tmax (hr) | AUC0–24hr<br>(μM·hr) | Half-life<br>(t1/2) |
|---------------------|-----------|-----------|-----------|----------------------|---------------------|
| Continuous<br>Daily | 450       | 72        | 3         | 1036                 | ~15 hours           |
| 600                 | 61        | 7         | 1065      | ~15 hours            |                     |
| Once Weekly         | 600       | 38.3      | 4.1       | 584                  | ~15 hours           |
| 1,800               | 84.1      | 5.0       | 1140      | ~15 hours            |                     |
| 3,200               | 111       | 4.0       | 1600      | ~15 hours            |                     |



Key Observation: Exposure (AUC and Cmax) increased in a less than dose-proportional manner. The half-life was approximately 15 hours across schedules.[2][5]

# **Summary and Conclusion**

Phase I trials of **MK-0752** demonstrated that its toxicity is highly schedule-dependent.[2] Continuous daily and intermittent (3 days on/4 days off) schedules were associated with significant gastrointestinal and fatigue-related toxicities at lower doses.[7] The once-weekly dosing schedule was found to be the most tolerable, allowing for significant dose escalation.[2] [4]

Pharmacodynamic studies confirmed target engagement, with significant inhibition of the Notch signaling pathway observed at weekly doses of 1,800 mg and higher.[2][5] Based on the overall safety, PK, and PD profile, a once-weekly dose of 1,800 mg was often the recommended Phase II dose (RP2D) for single-agent studies and in combination therapies, such as with gemcitabine.[4] These foundational studies provided a clear path for the further clinical development of **MK-0752**, emphasizing a weekly administration schedule to maximize therapeutic index.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. mdpi.com [mdpi.com]
- 4. A phase I trial of the γ-secretase inhibitor MK-0752 in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor MK-0752 in adult patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase I Trial of Weekly MK-0752 in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes: MK-0752 Phase I Clinical Trials in Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684586#mk-0752-dosage-in-phase-i-clinical-trials-for-solid-tumors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com